Dibenzo[c,g]chrysene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Four-Step Synthesis from Fluoren-9-one: The synthesis involves the following steps:
- Reduction of fluoren-9-one to 9,9’-bifluorene-9,9’-diol.
- Pinacol rearrangement to form spiro[fluorene-9,9’-(10’H)-phenanthren]-10’-one.
- Reduction to spiro[fluorene-9,9’-(10’H)-phenanthren]-10’-ol.
- Final cyclization to yield dibenzo[c,g]chrysene .
-
Two-Step Synthesis Using Tetra-Brominated Isomers: This method involves:
- Bromination of the precursor to form tetra-brominated this compound.
- Subsequent reactions to introduce various substituents and achieve the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic substitution reactions, such as bromination or nitration, can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Organic Semiconductors: Dibenzo[c,g]chrysene is used as a building block for organic semiconductors due to its excellent charge transport properties.
Optoelectronics: The compound is utilized in the development of light-emitting materials and dyes.
Biology and Medicine:
Biological Studies: this compound and its derivatives are studied for their potential biological activities and interactions with biomolecules.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Electronic Properties: The twisted structure of dibenzo[c,g]chrysene affects its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels.
Photophysical Properties: The compound exhibits unique photophysical properties, such as broad light absorption and long excited state lifetimes, making it suitable for optoelectronic applications.
Comparison with Similar Compounds
Dibenzo[g,p]chrysene: Another PAH with a similar structure but different electronic and photophysical properties.
Tetrabenzonaphthalene: A related compound with a different arrangement of benzene rings.
Uniqueness:
Properties
CAS No. |
53156-66-4 |
---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
hexacyclo[12.12.0.02,11.03,8.015,20.021,26]hexacosa-1(14),2(11),3,5,7,9,12,15,17,19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-8-19-17(7-1)13-14-18-15-16-24-22-11-4-3-9-20(22)21-10-5-6-12-23(21)26(24)25(18)19/h1-16H |
InChI Key |
XPJUXTZYXPASRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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